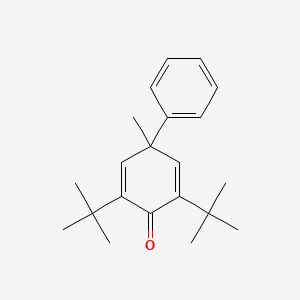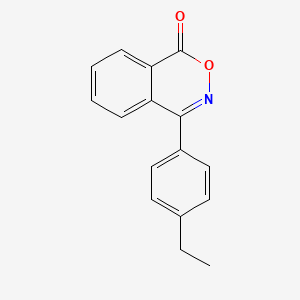![molecular formula C12H10F2N2O B14290388 [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol CAS No. 113169-00-9](/img/structure/B14290388.png)
[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a difluoroaniline group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol typically involves the coupling of 2,6-difluoroaniline with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the aniline and pyridine rings . The reaction conditions usually involve mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group in [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalyst.
Biology:
Biomolecular Probes: The compound can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine:
Drug Development: The unique chemical structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of [2-(2,6-Difluoroanilino)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroaniline group enhances its binding affinity to these targets, leading to the modulation of their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol: is similar to other fluorinated pyridines, such as 2,6-difluoropyridine and 3-fluoroaniline.
Pyridin-2-yl-methanones: These compounds share a similar pyridine core but differ in the functional groups attached to the ring.
Uniqueness:
- The presence of both difluoroaniline and methanol groups in this compound provides a unique combination of electronic and steric properties, making it distinct from other fluorinated pyridines.
- Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
113169-00-9 |
|---|---|
Fórmula molecular |
C12H10F2N2O |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
[2-(2,6-difluoroanilino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10F2N2O/c13-9-4-1-5-10(14)11(9)16-12-8(7-17)3-2-6-15-12/h1-6,17H,7H2,(H,15,16) |
Clave InChI |
FHMRRBPUMFQASQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)NC2=C(C=CC=N2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


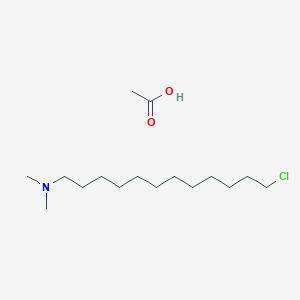
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
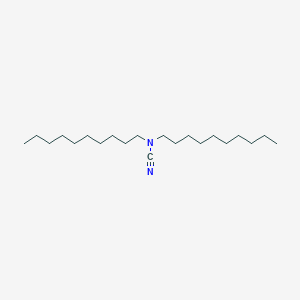
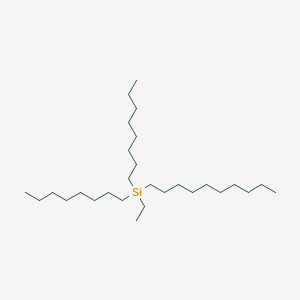
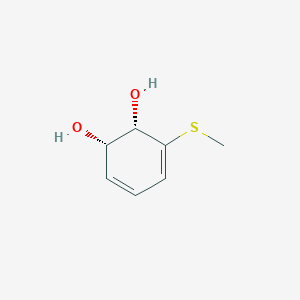
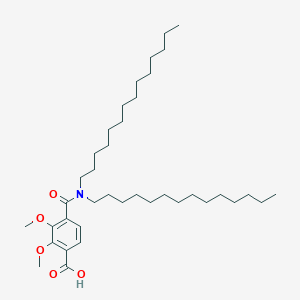

methanone](/img/structure/B14290381.png)
